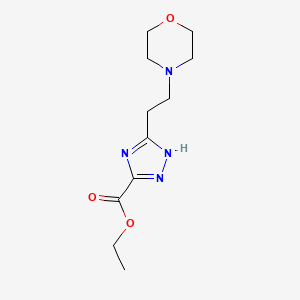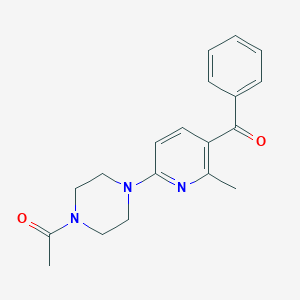
1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a methylpyridine moiety
Méthodes De Préparation
The synthesis of 1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the benzoyl group: This step involves the acylation of the piperazine ring using benzoyl chloride under basic conditions.
Attachment of the methylpyridine moiety: This is typically done through a nucleophilic substitution reaction where the piperazine nitrogen attacks a suitable electrophilic pyridine derivative.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced at the nitrogen atoms.
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biology: It is used in biochemical assays to study receptor binding and enzyme inhibition.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl and methylpyridine moieties play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.
1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)butanone: Similar structure but with a butanone group instead of ethanone.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and specificity towards biological targets.
Propriétés
Formule moléculaire |
C19H21N3O2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-[4-(5-benzoyl-6-methylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21N3O2/c1-14-17(19(24)16-6-4-3-5-7-16)8-9-18(20-14)22-12-10-21(11-13-22)15(2)23/h3-9H,10-13H2,1-2H3 |
Clé InChI |
WNEJSLYXTQHSMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



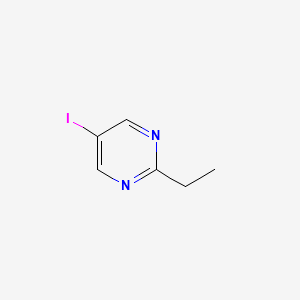

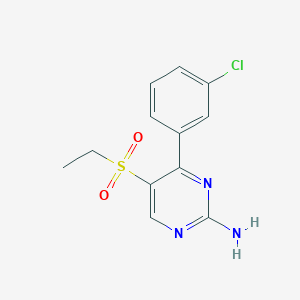
![3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15057202.png)
![6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole](/img/structure/B15057207.png)

![2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole](/img/structure/B15057225.png)
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B15057233.png)
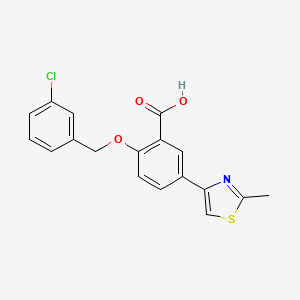
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)
![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)

